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Compound of Interest

Compound Name: Formamidoxime

Cat. No.: B1203019 Get Quote

Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of

formamidoxime in solution. Both ¹H and ¹³C NMR provide critical information about the

chemical environment of the hydrogen and carbon atoms, respectively. As experimental NMR

data for formamidoxime is not widely published, the following tables are based on predicted

values derived from spectral databases and an understanding of chemical shift principles for its

constituent functional groups.

Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Spectral Data for Formamidoxime Solvent: DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

~ 7.0 - 7.5 Singlet (s) CH
Proton attached to the

C=N double bond.

~ 5.0 - 6.0 Broad (br s) NH₂

Amine protons;

chemical shift can be

variable.

~ 9.0 - 10.0 Broad (br s) OH

Oxime hydroxyl

proton; chemical shift

can be variable.

Table 2: Predicted ¹³C NMR Spectral Data for Formamidoxime Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment Notes

~ 145 - 155 C=N
Carbon of the imine functional

group.

Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh 10-25 mg of solid formamidoxime.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O) in a clean, dry vial. Formamidoxime's polarity suggests DMSO-d₆ is a

good choice.

Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a

pipette with a small, tightly packed plug of glass wool directly into a clean 5 mm NMR

tube.

The final sample height in the tube should be approximately 4-5 cm to ensure it is within

the detection region of the spectrometer's probe.
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Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16)

should be averaged to achieve a good signal-to-noise ratio.

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance

of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆

at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Visualization: NMR Analysis Workflow
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Formamidoxime (10-25 mg)

Dissolve in Deuterated Solvent (0.7 mL)

Filter into NMR Tube

Insert Sample & Lock

Shim Magnetic Field

Acquire 1H & 13C Spectra

Fourier Transform & Phasing

Reference to Solvent

Integrate & Assign Peaks

Structural Elucidation

 

Sample Preparation

Data Acquisition

Data Analysis

Grind Sample with
Nujol or KBr

Create Mull Film
or Press Pellet

Acquire Background
Spectrum

Acquire Sample
Spectrum

Identify Characteristic
Absorption Peaks

Assign Peaks to
Functional Groups
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Sample Preparation

Data Acquisition

Data Analysis

Prepare Dilute Solution
(1-10 µg/mL)

Add Ionization Modifier
(e.g., Formic Acid)

Filter Sample

Infuse into ESI Source

Acquire Full Scan MS
(Determine [M+H]+)

Perform MS/MS on
Precursor Ion

Determine Exact Mass
& Molecular Formula

Analyze Fragmentation
Pattern

Confirm Structure
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Formamidoxime
(Pro-drug)

Cytochrome P450
(CYP450) / NADPH

 Oxidation

Nitric Oxide
(NO)

Byproducts
(e.g., Formamide)

Physiological Effects
(e.g., Vasodilation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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